Maptmp

Description

"Maptmp" is a term referenced in computational and environmental modeling contexts, particularly in grid-based data processing and spatial mapping. In the WAVEWATCH III® model (), "this compound" is a variable used to encode the status of grid points in NetCDF files. It categorizes points as active sea, active boundary, land, ice-covered, dry, or masked regions. The value of This compound is derived from mathematical operations on other variables (mapsta and mapst2) to simplify graphical output representations. For example:

mapsta = mod(this compound + 2, 8) - 2

mapst2 = this compound - mapsta

This variable is critical for interpreting ocean wave model outputs, particularly for visualizing ice coverage, land boundaries, and nesting schemes .

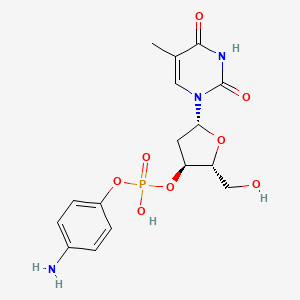

Properties

CAS No. |

24960-61-0 |

|---|---|

Molecular Formula |

C16H20N3O8P |

Molecular Weight |

413.32 g/mol |

IUPAC Name |

(4-aminophenyl) [(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] hydrogen phosphate |

InChI |

InChI=1S/C16H20N3O8P/c1-9-7-19(16(22)18-15(9)21)14-6-12(13(8-20)25-14)27-28(23,24)26-11-4-2-10(17)3-5-11/h2-5,7,12-14,20H,6,8,17H2,1H3,(H,23,24)(H,18,21,22)/t12-,13+,14+/m0/s1 |

InChI Key |

HXGZBJUOISOSHJ-BFHYXJOUSA-N |

SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OP(=O)(O)OC3=CC=C(C=C3)N |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)OP(=O)(O)OC3=CC=C(C=C3)N |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OP(=O)(O)OC3=CC=C(C=C3)N |

Synonyms |

MAPTMP mono(4-aminophenyl)-3'-thymidylic acid este |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Computational Variables

While "maptmp" is specific to WAVEWATCH III®, analogous variables exist in other computational frameworks. Below is a comparative analysis of "this compound" with similar grid-status encoding systems:

Table 1: Comparison of Grid-Status Variables

(a) Spatial Resolution and Environmental Context

- This compound : Specialized for ocean wave modeling, with granular ice and nesting distinctions. For example, values like

-4indicate points masked in two-way nesting schemes, which are absent in other systems . - grid_mask (ROMS) : Prioritizes hydrodynamic accuracy but lacks ice-coverage specificity, limiting utility in polar climate studies .

(b) Data Flexibility

- This compound uses modular arithmetic to recover original grid-status variables, enabling backward compatibility with legacy datasets. This contrasts with

terrain_categoryin WRF, which relies on static lookup tables .

(c) Visualization and Output

- This compound simplifies graphical outputs by consolidating multiple status layers (e.g., ice, land, nesting) into a single variable. This contrasts with

mapstaandmapst2, which require combined interpretation .

Research Findings and Limitations

- Strengths :

- Limitations: Limited interoperability with atmospheric models (e.g., WRF) due to divergent classification priorities . No native support for transient ice-thickness data, requiring post-processing for detailed cryospheric studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.